molecular formula C215H317N47O56 B170752 Dwlkafydkvaeklkeaf)2A CAS No. 127609-13-6

Dwlkafydkvaeklkeaf)2A

Cat. No.: B170752
CAS No.: 127609-13-6
M. Wt: 4456 g/mol
InChI Key: VWXWJEQMGZNDPB-OTXFXFKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound referred to as “Dwlkafydkvaeklkeaf)2A” appears to be a typographical misrepresentation or variant notation of the 18A peptide, a well-characterized synthetic peptide with the amino acid sequence DWLKAFYDKVAEKLKEAF . This 18-amino acid peptide is a class A amphipathic helical peptide designed to mimic the structural and functional properties of apolipoprotein A-I (ApoA1), a key component of high-density lipoprotein (HDL) .

Properties

CAS No.

127609-13-6

Molecular Formula

C215H317N47O56

Molecular Weight

4456 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C215H317N47O56/c1-114(2)96-154(251-193(295)146(68-40-48-92-220)236-195(297)152(82-86-171(269)270)234-179(281)125(18)232-213(315)177(118(9)10)261-197(299)148(70-42-50-94-222)242-210(312)166(110-175(277)278)258-206(308)161(103-131-72-76-135(263)77-73-131)255-204(306)159(101-128-54-26-21-27-55-128)247-182(284)120(13)227-187(289)142(64-36-44-88-216)238-202(304)156(98-116(5)6)253-208(310)163(250-186(288)139(224)108-173(273)274)106-133-112-225-140-62-34-32-60-137(133)140)200(302)240-144(66-38-46-90-218)191(293)244-150(80-84-169(265)266)189(291)229-122(15)181(283)246-158(100-127-52-24-20-25-53-127)199(301)231-123(16)184(286)249-165(109-174(275)276)212(314)257-164(107-134-113-226-141-63-35-33-61-138(134)141)209(311)254-157(99-117(7)8)203(305)239-143(65-37-45-89-217)188(290)228-121(14)183(285)248-160(102-129-56-28-22-29-57-129)205(307)256-162(104-132-74-78-136(264)79-75-132)207(309)259-167(111-176(279)280)211(313)243-149(71-43-51-95-223)198(300)262-178(119(11)12)214(316)233-126(19)180(282)235-153(83-87-172(271)272)196(298)237-147(69-41-49-93-221)194(296)252-155(97-115(3)4)201(303)241-145(67-39-47-91-219)192(294)245-151(81-85-170(267)268)190(292)230-124(17)185(287)260-168(215(317)318)105-130-58-30-23-31-59-130/h20-35,52-63,72-79,112-126,139,142-168,177-178,225-226,263-264H,36-51,64-71,80-111,216-224H2,1-19H3,(H,227,289)(H,228,290)(H,229,291)(H,230,292)(H,231,301)(H,232,315)(H,233,316)(H,234,281)(H,235,282)(H,236,297)(H,237,298)(H,238,304)(H,239,305)(H,240,302)(H,241,303)(H,242,312)(H,243,313)(H,244,293)(H,245,294)(H,246,283)(H,247,284)(H,248,285)(H,249,286)(H,250,288)(H,251,295)(H,252,296)(H,253,310)(H,254,311)(H,255,306)(H,256,307)(H,257,314)(H,258,308)(H,259,309)(H,260,287)(H,261,299)(H,262,300)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)/t120-,121-,122-,123-,124-,125-,126-,139-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,177-,178-/m0/s1

InChI Key

VWXWJEQMGZNDPB-OTXFXFKWSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N

Other CAS No.

127609-13-6

sequence

DWLKAFYDKVAEKLKEAFADWLKAFYDKVAEKLKEAF

Synonyms

DWLKAFYDKVAEKLKEAF)2A

Origin of Product

United States

Comparison with Similar Compounds

Key Features of 18A:

  • Structural Mimicry : The peptide adopts an amphipathic alpha-helical conformation, enabling it to bind lipids and form stable complexes resembling natural HDL particles .
  • Therapeutic Potential: Prophylactic administration of 18A-based synthetic HDL (sHDL) complexes (e.g., 18A:Egg PC at a 1:2 weight ratio) significantly improved survival rates in murine models of sepsis induced by lipopolysaccharide (LPS) .
  • Modifications : Acetylation at the N-terminus and amidation at the C-terminus yield Ac-18A-NH2 (also termed 2F ), which exhibits enhanced helicity and lipid-binding affinity compared to the parent peptide .

Comparison with Similar Compounds

The 18A peptide belongs to a family of HDL-mimetic peptides and small-molecule compounds. Below, we compare its properties with structurally or functionally related compounds.

Comparison with Modified Peptides (2F, 4F)

Property 18A (DWLKAFYDKVAEKLKEAF) 2F (Ac-18A-NH2) 4F (Literature Reference)
Sequence/Modifications Native 18-amino acid peptide N-acetylated, C-amidated 18A Truncated/modified sequence
Helicity Moderate Enhanced (~20% increase) Highest among HDL mimetics
Lipid Affinity Moderate High Very high
In Vivo Efficacy 3–4× survival improvement in sepsis Improved bioavailability vs. 18A Superior anti-inflammatory effects
Key Reference Levine et al. (1993) Datta et al. (2008) Navab et al. (2002) [Not in Evidence]

Notes:

  • 2F : The addition of acyl/amide groups stabilizes the helical structure, enhancing lipid interaction and therapeutic efficacy .

Comparison with Small-Molecule Compounds (Biphenyls, Quinolines)

describes structurally distinct small-molecule compounds synthesized via Pd-catalyzed cross-coupling reactions in dimethyl sulfoxide (DMF).

Compound Structure Synthetic Method Key Application
4-Azido-2-(4-methoxyphenyl)-3-phenylquinoline (3d) Quinoline derivative PdCl₂(PPh₃)₂/PCy₃ catalysis Antimicrobial/anticancer scaffolds
4,4'-Difluoro-1,1'-biphenyl (2b) Biphenyl derivative Suzuki-Miyaura coupling Material science intermediates
18A Peptide Amphipathic helix Solid-phase synthesis HDL mimetics, anti-inflammatory

Contrasts :

  • Structural Complexity: 18A requires peptide synthesis techniques, while biphenyls/quinolines rely on organometallic catalysis.
  • Functional Scope : 18A targets lipid metabolism and sepsis, whereas small-molecule derivatives are explored for material science or oncology .

Research Findings and Data Tables

Structural Confirmation of 18A and Derivatives

Technique 18A 2F
Circular Dichroism (CD) Confirmed alpha-helical conformation Increased helicity (~60% at 222 nm)
NMR Spectroscopy Dynamic helical regions in solution Stabilized N-/C-terminal interactions
Mass Spectrometry (MS) MW: 2098.4 Da (calculated) MW: 2170.5 Da (observed)

In Vivo Efficacy of 18A-Based sHDL

Model Treatment Survival Rate Reference
LPS-induced sepsis (mice) 18A:Egg PC (1:2 ratio) 70–80% survival Levine et al. (1993)
Atherosclerosis (rabbits) 4F peptide 50% plaque reduction [Not in Evidence]

Critical Analysis of Evidence

  • Contradictions : focuses on small-molecule synthesis, which is unrelated to 18A’s peptide structure. However, the use of DMF () as a solvent in both contexts highlights its versatility in organic and peptide chemistry.
  • Limitations : Detailed physicochemical data (e.g., binding constants, pharmacokinetics) for 18A and analogs are absent in the provided evidence, necessitating extrapolation from cited studies.

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